molecular formula C10H7F3O2 B040988 5-(Trifluoromethyl)chroman-4-one CAS No. 111141-06-1

5-(Trifluoromethyl)chroman-4-one

Cat. No.: B040988
CAS No.: 111141-06-1
M. Wt: 216.16 g/mol
InChI Key: YDHCLRWQANKUKP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, belonging to the class of oxygen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the chroman-4-one structure. Chroman-4-one derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid. This one-pot reaction facilitates the formation of the chroman-4-one framework . Another method involves the rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by an intramolecular oxa-Michael addition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Medicine: Explored for its neuroprotective, cardioprotective, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)6-2-1-3-8-9(6)7(14)4-5-15-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCLRWQANKUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553208
Record name 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111141-06-1
Record name 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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